N,N-Dipropyl-1-(methylsulfinyl)formamide
Description
N,N-Dipropyl-1-(methylsulfinyl)formamide is a sulfoxide-containing formamide derivative with the molecular formula C8H17NO2S. Its structure features two propyl groups attached to the nitrogen atom and a methylsulfinyl (-S(O)CH3) substituent on the formamide backbone. This compound combines the polar, electron-withdrawing sulfinyl group with the steric bulk of dipropylamine, influencing its solubility, reactivity, and hydrogen-bonding capabilities.
Properties
CAS No. |
56010-35-6 |
|---|---|
Molecular Formula |
C8H17NO2S |
Molecular Weight |
191.29 g/mol |
IUPAC Name |
1-methylsulfinyl-N,N-dipropylformamide |
InChI |
InChI=1S/C8H17NO2S/c1-4-6-9(7-5-2)8(10)12(3)11/h4-7H2,1-3H3 |
InChI Key |
LEHMLPYBVCGUSS-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)S(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dipropyl-1-(methylsulfinyl)formamide typically involves the reaction of N,N-dipropylformamide with a sulfoxide reagent. One common method is the oxidation of N,N-dipropylformamide using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in the presence of a suitable solvent like dichloromethane. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the methylsulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N,N-Dipropyl-1-(methylsulfinyl)formamide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfone derivatives using strong oxidizing agents.
Reduction: Reduction of the sulfoxide group can yield the corresponding sulfide.
Substitution: The formamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted formamides.
Scientific Research Applications
N,N-Dipropyl-1-(methylsulfinyl)formamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxide and sulfone derivatives.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-Dipropyl-1-(methylsulfinyl)formamide involves its interaction with specific molecular targets. The sulfoxide group can participate in redox reactions, influencing the oxidative state of biological systems. Additionally, the formamide moiety can form hydrogen bonds with biomolecules, affecting their structure and function. The compound’s effects are mediated through pathways involving oxidative stress and modulation of enzyme activity.
Comparison with Similar Compounds
Sulfinyl Group Variations
The sulfinyl substituent’s alkyl chain length significantly impacts physicochemical properties. Key analogs include:
Trends :
N-Substituent Variations
The nitrogen-bound alkyl groups influence steric effects and reactivity:
*Data from , where yields depend on Grignard reagent type.
- N,N-Dipropyl groups in the target compound likely offer intermediate steric hindrance, enabling compatibility with diverse reactions while maintaining solubility.
Functional Comparisons: Sulfoxide vs. Non-Sulfoxide Formamides
The sulfinyl group introduces distinct electronic and hydrogen-bonding properties:
Example: In hydrogen-bonded aggregates, sulfinyl formamides may form more stable networks than non-sulfinyl analogs, as seen in formamide trimer studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
